N-methyl-3-(trifluoromethyl)aniline
Overview
Description
N-methyl-3-(trifluoromethyl)aniline is an organic compound with the molecular formula C8H8F3N . It has an average mass of 175.151 Da and a mono-isotopic mass of 175.060883 Da . It is one of the isomers of trifluoromethylaniline .
Molecular Structure Analysis
The molecular structure of N-methyl-3-(trifluoromethyl)aniline consists of a benzene ring substituted with a trifluoromethyl group and a methylamino group . The compound has 1 hydrogen bond acceptor and 1 hydrogen bond donor .Physical And Chemical Properties Analysis
N-methyl-3-(trifluoromethyl)aniline has a density of 1.2±0.1 g/cm3, a boiling point of 195.6±40.0 °C at 760 mmHg, and a flash point of 72.1±27.3 °C . It has a molar refractivity of 40.8±0.3 cm3, a polar surface area of 12 Å2, and a molar volume of 142.4±3.0 cm3 .Scientific Research Applications
Application in Electron Transport Materials
N-methyl-3-(trifluoromethyl)aniline derivatives have been utilized in the field of electrophotography. For instance, N-(nitrofluorenylidene)anilines synthesized from the condensation of nitrofluorenones with substituted anilines, including 2-trifluoromethyl derivatives, have shown promise as electron transport materials in positive charge electrophotography. Their compatibility with polycarbonate and stability in repetition tests make them valuable in this application (Matsui, Fukuyasu, Shibata, & Muramatsu, 1993).
Role in Liquid Crystal Technology
N-methyl-3-(trifluoromethyl)aniline derivatives have been synthesized and applied in the development of liquid crystals. Specifically, 4-octyloxy-N-(4-substituted benzylidene) aniline derivatives with trifluoromethyl groups have been reported to exhibit stable smectic B and A phases, highlighting their potential in the field of liquid crystal technology (Miyajima, Nakazato, Sakoda, & Chiba, 1995).
Improvement in Epoxy Systems
In the polymer science domain, derivatives of N-methyl-3-(trifluoromethyl)aniline have been synthesized for use in epoxy systems. N,N-Bis (2, 3-epoxypropyl) aniline and related compounds with trifluoromethyl substituents have shown improved water resistance when cured with aromatic diamines. This application is significant for the development of more durable and resilient epoxy-based materials (Johncock & Tudgey, 1983).
Safety And Hazards
N-methyl-3-(trifluoromethyl)aniline is considered hazardous. It is harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
N-methyl-3-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N/c1-12-7-4-2-3-6(5-7)8(9,10)11/h2-5,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTKIHVQZYXHHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC(=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80382513 | |
Record name | N-methyl-3-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80382513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-3-(trifluoromethyl)aniline | |
CAS RN |
2026-70-2 | |
Record name | N-methyl-3-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80382513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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